N-{4-[2-(6-Methyl-1,3-benzothiazol-2-yl)ethenyl]phenyl}-N'-phenylurea
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Overview
Description
N-{4-[2-(6-Methyl-1,3-benzothiazol-2-yl)ethenyl]phenyl}-N’-phenylurea is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(6-Methyl-1,3-benzothiazol-2-yl)ethenyl]phenyl}-N’-phenylurea typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Urea Formation: The final step involves the reaction of the vinylated benzothiazole with phenyl isocyanate to form the desired phenylurea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(6-Methyl-1,3-benzothiazol-2-yl)ethenyl]phenyl}-N’-phenylurea undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
Scientific Research Applications
N-{4-[2-(6-Methyl-1,3-benzothiazol-2-yl)ethenyl]phenyl}-N’-phenylurea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[2-(6-Methyl-1,3-benzothiazol-2-yl)ethenyl]phenyl}-N’-phenylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methyl-1,3-benzothiazol-2-yl)-N’-phenylurea
- N-(6-Chlorobenzothiazol-2-yl)-N’-phenylurea
- N-(6-Methanesulfonyl-benzothiazol-2-yl)-N’-phenylurea
Uniqueness
N-{4-[2-(6-Methyl-1,3-benzothiazol-2-yl)ethenyl]phenyl}-N’-phenylurea stands out due to its unique ethenyl linkage, which enhances its reactivity and potential biological activity compared to other benzothiazole derivatives .
Properties
CAS No. |
62001-52-9 |
---|---|
Molecular Formula |
C23H19N3OS |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[4-[2-(6-methyl-1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-phenylurea |
InChI |
InChI=1S/C23H19N3OS/c1-16-7-13-20-21(15-16)28-22(26-20)14-10-17-8-11-19(12-9-17)25-23(27)24-18-5-3-2-4-6-18/h2-15H,1H3,(H2,24,25,27) |
InChI Key |
ZEBDSNIEPUNTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C=CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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